Hydroxy Bupropion Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Radafaxine hydrochloride is synthesized from bupropion, a well-known antidepressant. The synthesis involves the hydroxylation of bupropion to produce hydroxybupropion, followed by the isolation of the (2S,3S)-isomer . The reaction conditions typically involve the use of metal catalysts and specific reagents to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of radafaxine hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. The use of advanced technologies and equipment is essential to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Radafaxine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts like palladium and nickel, as well as oxidizing agents such as hydrogen peroxide. The reaction conditions often involve specific temperatures and pressures to achieve optimal results .
Major Products
The major products formed from these reactions include various metabolites of radafaxine hydrochloride, which can have different pharmacological properties .
Scientific Research Applications
Chemistry: It serves as a model compound for studying NDRIs and their chemical properties.
Biology: Research has focused on its effects on neurotransmitter systems and its potential as a treatment for neurological disorders.
Mechanism of Action
Radafaxine hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, two key neurotransmitters in the brain. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and alleviating symptoms of depression and other disorders . The compound specifically targets sodium-dependent dopamine and norepinephrine transporters, blocking their function and preventing the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Radafaxine hydrochloride is structurally similar to bupropion, another NDRI. it has a higher potency for inhibiting norepinephrine reuptake compared to dopamine reuptake . This selectivity makes it more effective in treating conditions associated with norepinephrine dysregulation, such as neuropathic pain and fatigue . Other similar compounds include:
(2R,3R)-Hydroxybupropion: Another isomer of hydroxybupropion with different pharmacological properties.
3-Chlorophenmetrazine: A compound with similar structural features but different pharmacological effects.
Radafaxine hydrochloride’s unique selectivity and potency make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10;/h4-7,9,15-16H,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXTVTDGPVINDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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